

Meta-analysis of IND-07 research papers

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Compound of Interest

Compound Name: IND-07
Cat. No.: B1192892

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As the initial search for "IND-07" did not yield a specific drug or research compound, this meta-analysis focuses on AXS-07, a novel combination drug for the acute treatment of migraine, which was identified as a likely subject of interest. AXS-07 is an oral medication combining meloxicam, a non-steroidal anti-inflammatory drug (NSAID), and rizatriptan, a serotonin (5-HT_{1B/D}) receptor agonist.^[1] This guide provides a comprehensive comparison of AXS-07's performance with alternative treatments, supported by experimental data from key clinical trials.

Comparative Efficacy of AXS-07

The efficacy of AXS-07 has been demonstrated in two pivotal Phase III clinical trials: MOMENTUM and INTERCEPT.^[1] Below is a summary of the quantitative data from these trials, comparing AXS-07 to placebo and its individual components.

Table 1: Efficacy of AXS-07 in the MOMENTUM Phase III Trial

The MOMENTUM trial evaluated the efficacy of AXS-07 in patients with a history of inadequate response to prior acute migraine treatments.^[2]

Endpoint (at 2 hours post-dose)	AXS-07 (n=428)	Rizatriptan (10mg) (n=419)	MoSEIC Meloxicam (20mg) (n=421)	Placebo (n=209)	p-value (AXS-07 vs. Placebo)
Pain Freedom	19.9%	11.2%	8.8%	6.7%	<0.001[2]
Absence of Most Bothersome Symptom	36.9%	-	-	24.4%	0.002[2]
Sustained Pain Freedom (2-24 hours)	53.3%	43.9%	-	33.5%	<0.001[3]

Table 2: Efficacy of AXS-07 in the INTERCEPT Phase III Trial

The INTERCEPT trial assessed the efficacy of AXS-07 when taken at the earliest sign of migraine pain.[4]

Endpoint (at 2 hours post-dose)	AXS-07 (n=152)	Placebo (n=150)	p-value
Pain Freedom	32.6%	16.3%	0.002[4]
Absence of Most Bothersome Symptom	43.9%	26.7%	0.003[4]
Sustained Pain Freedom (2-24 hours)	22.7%	12.6%	0.030[4]

Table 3: Pooled Analysis of MOMENTUM and INTERCEPT Trials

A pooled analysis of both trials provides a broader view of AXS-07's efficacy.^{[5][6]}

Endpoint	AXS-07 (n=560)	Placebo (n=344)	p-value
Pain Freedom at 2 hours	23%	11%	<0.001 ^{[5][6]}
Absence of Most Bothersome Symptom at 2 hours	39%	25%	<0.001 ^{[5][6]}
Sustained Pain Freedom (2-24 hours)	18%	8%	<0.001 ^[6]
Sustained Pain Freedom (2-48 hours)	16%	7%	<0.001 ^[6]
Use of Rescue Medication within 24 hours	21%	43%	<0.001 ^[7]

Safety and Tolerability

Across the clinical trials, AXS-07 was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported in a pooled analysis of the MOMENTUM and INTERCEPT trials were nausea, somnolence, and dizziness.^{[5][6]} In this analysis, TEAEs were observed in 12.7% of patients receiving AXS-07 compared to 6.6% in the placebo group.^{[5][6]}

Experimental Protocols

MOMENTUM Trial (NCT03896009)

- Objective: To assess the efficacy and safety of AXS-07 for the acute treatment of migraine in subjects with a history of inadequate response to prior acute treatments.^[2]
- Design: A Phase 3, randomized, double-blind, placebo- and active-controlled, single-dose trial.^[2]
- Participants: 1,594 patients with a history of migraine with or without aura were randomized in a 2:2:2:1 ratio to receive AXS-07, rizatriptan, MoSEIC meloxicam, or placebo.^{[1][2]}

- Primary Endpoints: The co-primary endpoints were the proportion of patients achieving pain freedom and the proportion of patients with absence of their most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours post-dosing.[2]

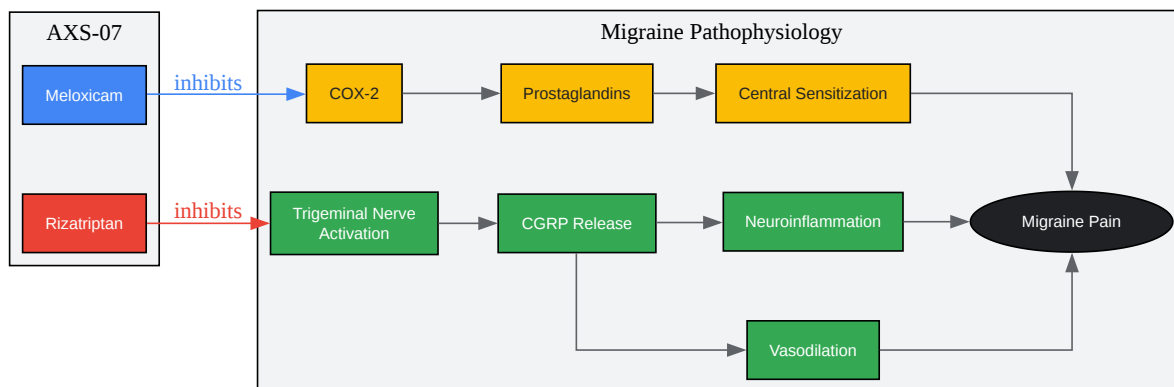
INTERCEPT Trial (NCT04163185)

- Objective: To evaluate the efficacy and safety of AXS-07 for the early treatment of migraine. [8]
- Design: A Phase 3, randomized, double-blind, placebo-controlled, single-dose trial.[4]
- Participants: 302 patients were randomized to receive a single dose of AXS-07 or placebo at the earliest onset of migraine pain.[1][4]
- Primary Endpoints: The co-primary endpoints were the proportion of patients achieving pain freedom and the proportion of patients with absence of their most bothersome symptom at 2 hours post-dosing.[4]

Signaling Pathways and Experimental Workflow

Mechanism of Action of AXS-07

AXS-07 has a dual mechanism of action that targets multiple pathways involved in migraine pathophysiology.[1] Rizatriptan is a 5-HT_{1B/1D} receptor agonist that is thought to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator in migraine.[1] This leads to a reversal of CGRP-mediated vasodilation and a reduction in neuroinflammation.[1] Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2), which is involved in reversing central sensitization.[1]

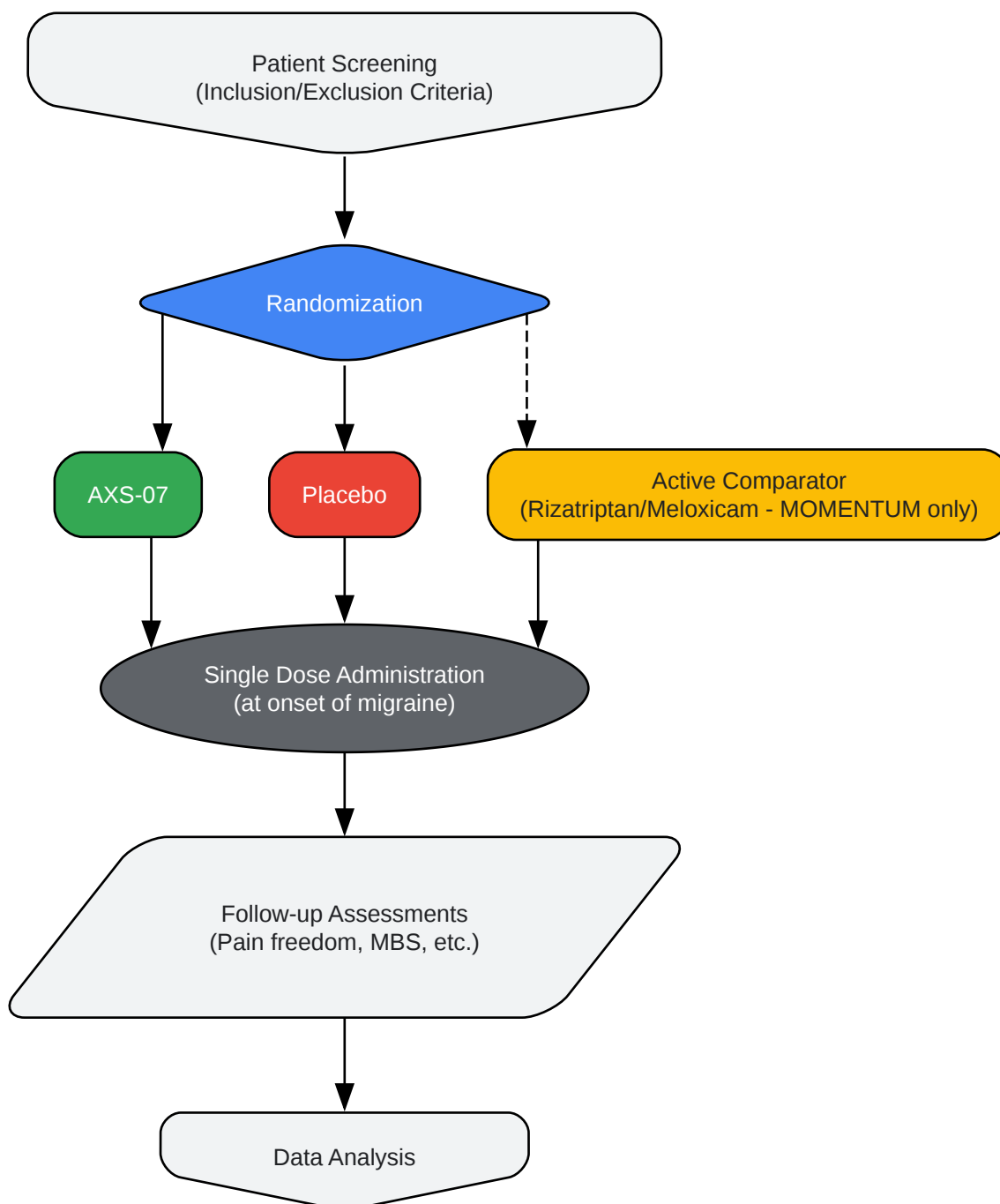


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Caption: Dual mechanism of action of AXS-07 in migraine.

Clinical Trial Workflow

The following diagram illustrates the general workflow of the MOMENTUM and INTERCEPT clinical trials.



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Caption: Generalized workflow for AXS-07 Phase III clinical trials.

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